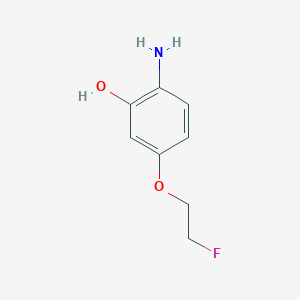![molecular formula C23H31N5O3 B2537596 9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887864-02-0](/img/structure/B2537596.png)
9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a novel pyrimidino-[2,1-f]-purine derivative. These derivatives are of significant interest due to their pharmacological properties, particularly in the central nervous system. The compound is likely to have been synthesized as part of a series of compounds designed to explore the effects of different substituents on the biological activity of the pyrimidino-[2,1-f]-purine scaffold .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N9-alkylaminomethyl-, alkylpiperazino-, alkylpiperidino-substituted 1,3-dimethyl-(hexahydropyrimidino)- and (tetrahydropyrimidono)-[2,1-f]-purines were prepared, which suggests that the compound of interest may have been synthesized using similar methods. These methods involve the preparation of substituted purines followed by the introduction of various alkyl groups at the N9 position .
Molecular Structure Analysis
The molecular structure of pyrimidino-[2,1-f]-purine derivatives is characterized by a purine core that is fused with a pyrimidine ring. The specific compound mentioned includes a butylphenyl group and a methoxyethyl group as substituents, which are likely to influence its pharmacological activity. The presence of these groups can affect the molecule's interaction with biological targets, its solubility, and its overall stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include catalyzed coupling reactions, hydration, and methoxylation. For example, the coupling of halo-9-phenyl-9H-purines with terminal acetylenes can be catalyzed by palladium complexes to introduce alkynyl groups. Subsequent hydration and methoxylation reactions can be used to further modify the purine ring, as seen in the conversion of trimethylsilylethynyl groups into acetyl or methoxyethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their substituents. The introduction of alkyl groups can increase lipophilicity, which may affect the compound's ability to cross biological membranes. The presence of methoxyethyl groups can introduce polar characteristics, potentially affecting the compound's solubility in aqueous solutions. The pharmacological assessment of similar compounds has shown that certain substituents can lead to sedative, analgesic, and hypothermizing properties, indicating that the compound of interest may also exhibit these effects .
Wissenschaftliche Forschungsanwendungen
Adenosine Receptors Interaction
A study by Szymańska et al. (2016) on a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones showed that these compounds have significant affinities for adenosine receptors (ARs). The 1,3-dibutyl derivative demonstrated potent A1 AR antagonist activity, indicating selectivity towards AR subtypes. Docking experiments provided insights into the binding modes and the structural basis for the observed selectivity and affinities at different AR subtypes and species (Szymańska et al., 2016).
Anti-inflammatory Activity
Kaminski et al. (1989) synthesized a series of substituted analogs based on the pyrimidopurinedione ring system, which exhibited anti-inflammatory activity in the adjuvant-induced arthritis rat model. This study compared the activity of pyrimidopurinediones with their oxo congeners, suggesting comparable potency levels to naproxen and highlighted their potential as anti-inflammatory agents without the gastric ulcer or ocular toxicity side effects associated with the oxo series (Kaminski et al., 1989).
Structural Analysis
Wang et al. (2011) conducted a crystal structure analysis of a similar compound, which revealed the presence of three six-membered rings with diverse conformations. This study provided valuable insights into the structural characteristics and potential intermolecular interactions within crystals, suggesting implications for the compound's reactivity and stability (Wang et al., 2011).
Analgesic Activity
Zygmunt et al. (2015) investigated a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties for their analgesic properties. Several compounds displayed significant analgesic and anti-inflammatory effects, with some being more active than the reference drug acetylic acid. This study underscores the potential of purine derivatives as novel analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Eigenschaften
IUPAC Name |
9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-5-6-7-17-8-10-18(11-9-17)27-14-16(2)15-28-19-20(24-22(27)28)25(3)23(30)26(21(19)29)12-13-31-4/h8-11,16H,5-7,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTMYEPALLNVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

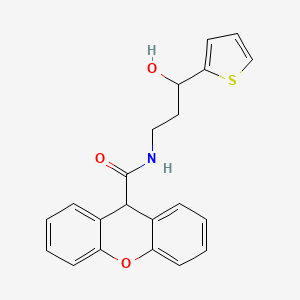
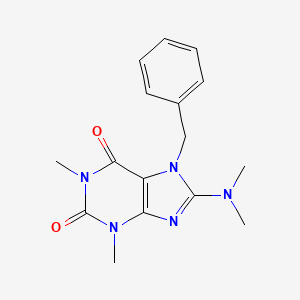
![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
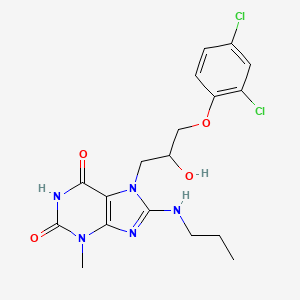
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

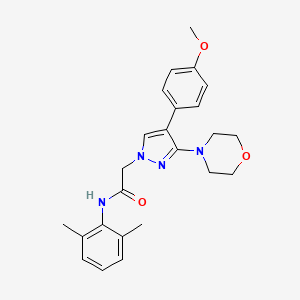

![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)
